2-Propynoic acid, 3-(2-thienyl)-, ethyl ester
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Description
“2-Propynoic acid, 3-(2-thienyl)-, ethyl ester” is a chemical compound with the formula C7H6O2S . It is also known by other names such as “2-Thiopheneacrylic acid, (E)-”, “(E)-3-(2-Thienyl)acrylic acid”, “2-Propenoic acid, 3-(2-thienyl)-, (2E)-”, and "3-(2-thienyl)propenoic acid" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propynoic acid group attached to a 2-thienyl group . The 3D structure of the compound can be viewed using specific software .Mechanism of Action
Target of Action
Ethyl 3-(thiophen-2-yl)propiolate is a derivative of thiophene, a class of heterocyclic compounds known for their wide range of therapeutic properties . Thiophene derivatives have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activity . .
Result of Action
Thiophene derivatives are known to have a wide range of therapeutic properties, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
ethyl 3-thiophen-2-ylprop-2-ynoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-4,7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJKQFUIHSEXLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434099 |
Source
|
Record name | 2-Propynoic acid, 3-(2-thienyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61354-73-2 |
Source
|
Record name | 2-Propynoic acid, 3-(2-thienyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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